Dextromoramide tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

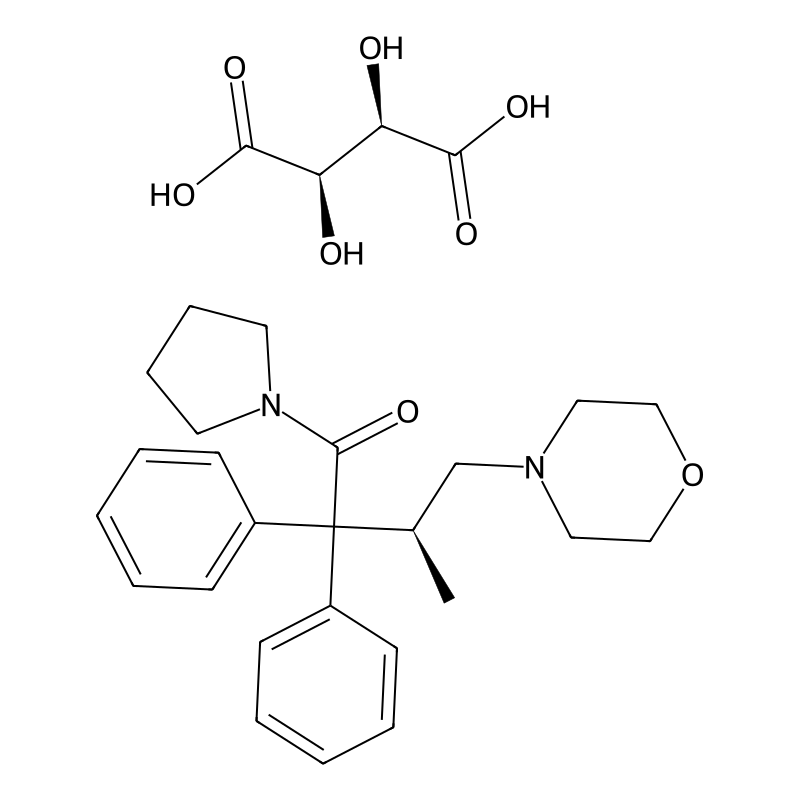

Dextromoramide tartrate is a potent opioid analgesic used primarily for the management of severe pain. It is chemically classified as an N-acylpyrrolidine and is structurally related to methadone, which allows it to effectively bind to opioid receptors in the central nervous system. The compound's chemical formula is , and it is known for its ability to cross the blood-brain barrier, leading to a rapid onset of analgesic effects .

The biological activity of dextromoramide tartrate is characterized by its strong analgesic properties. It acts primarily as a mu-opioid receptor agonist, which results in significant pain relief. Its pharmacodynamics include effects such as sedation and euphoria, which are common among opioid analgesics. The compound exhibits a high affinity for opioid receptors, making it effective in treating acute and chronic pain conditions .

The synthesis of dextromoramide tartrate typically involves several steps:

- Formation of the core structure: This may involve the condensation of pyrrolidine with a suitable acylating agent.

- Modification: Further chemical modifications are made to introduce the diphenyl moiety.

- Salt formation: Dextromoramide is converted into its tartrate salt form to enhance solubility and bioavailability.

These methods ensure that the final product maintains efficacy while reducing potential side effects associated with non-salt forms .

Dextromoramide tartrate is primarily used in clinical settings for:

- Pain management: It is indicated for severe pain relief in various medical conditions, including postoperative pain and cancer-related pain.

- Palliative care: Due to its efficacy in managing intense pain, it is often utilized in end-of-life care settings .

Studies on drug interactions involving dextromoramide tartrate reveal that it may have increased adverse effects when combined with other central nervous system depressants such as benzodiazepines or alcohol. The combination can enhance sedation and respiratory depression risks. Additionally, interactions with certain medications like clorazepic acid have been documented, necessitating careful monitoring when co-administered .

Dextromoramide tartrate shares similarities with several other opioid analgesics. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Morphine | C17H19N3O3 | Severe pain management | Natural alkaloid; well-studied |

| Methadone | C21H27NO2 | Pain relief; addiction therapy | Long half-life; used for opioid dependence |

| Fentanyl | C22H28N2O | Severe pain | Highly potent; short-acting |

| Oxycodone | C18H21NO4 | Moderate to severe pain | Often combined with acetaminophen |

Dextromoramide tartrate stands out due to its specific structural characteristics that allow for rapid central nervous system penetration and a distinct pharmacological profile compared to these other opioids .

Dextromoramide tartrate is a complex organic compound with the molecular formula C29H38N2O8 and a molecular weight of 542.6 g/mol [6] [16]. The synthesis of this compound involves multiple reaction steps, beginning with the preparation of key precursors that ultimately lead to the formation of the final tartrate salt . The synthetic pathway begins with the preparation of the free base, dextromoramide, which is then converted to its tartrate salt form through a controlled crystallization process [3].

The initial stage of synthesis focuses on the preparation of (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid, which serves as the primary precursor for dextromoramide [11]. This precursor synthesis involves the alkylation of diphenylacetic acid derivatives with appropriate reagents to introduce the methyl group at the alpha position, establishing the critical stereocenter that will influence the biological activity of the final compound [4]. The reaction must be conducted under carefully controlled conditions to maintain the correct stereochemistry at this early stage [9].

The morpholine functionality is subsequently introduced through nucleophilic substitution reactions at the appropriate carbon position [11]. This step requires precise control of reaction parameters to ensure the maintenance of stereochemistry during the substitution process . The resulting intermediate contains the essential structural elements that will form the core of the dextromoramide molecule [6].

| Step | Description | Key Reagents | Conditions |

|---|---|---|---|

| Precursor Synthesis | Preparation of (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid | Morpholine derivatives, diphenylacetic acid derivatives | Controlled temperature and pH |

| Core Structure Formation | Formation of the diphenylmethane core structure | Diphenylacetic acid derivatives, alkylating agents | Specific reaction conditions to maintain stereochemistry |

| Condensation Reaction | Condensation of pyrrolidine with (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid | Pyrrolidine, (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid | Controlled conditions to ensure correct stereochemistry |

| Salt Formation | Reaction with tartaric acid to form the tartrate salt | L-(+)-tartaric acid, suitable solvent (ethanol) | Crystallization from hot ethanol |

The synthesis pathway was originally developed by Paul Janssen at Janssen Pharmaceuticals in 1956, establishing the foundation for industrial production methods that continue to be refined today [10]. The reaction sequence must be carefully controlled at each step to maintain the stereochemical integrity of the molecule, which is essential for its intended function [9].

Key Synthetic Reactions (Condensation, Salt Formation)

The synthesis of dextromoramide tartrate involves two critical reaction types that define the final structure and properties of the compound: condensation reactions and salt formation . These reactions are fundamental to establishing both the core molecular structure and the pharmaceutical properties of the final product [3].

The primary condensation reaction in dextromoramide synthesis involves the formation of an amide bond between pyrrolidine and the previously synthesized (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid [11]. This reaction proceeds through a nucleophilic attack mechanism, where the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the activated carboxylic acid group of the precursor molecule [4]. The activation of the carboxylic acid is typically achieved using coupling reagents such as carbodiimides (DCC or EDC) or through conversion to acid chlorides using reagents like thionyl chloride [4] [17].

The condensation reaction mechanism can be described in several distinct steps:

- Activation of the carboxylic acid group using coupling reagents to create a more reactive intermediate [17]

- Nucleophilic attack by pyrrolidine on the activated carboxylic acid

- Formation of the amide bond with elimination of the leaving group [4]

- Formation of the final dextromoramide free base structure [11]

This condensation reaction is critical as it creates the key pharmacophore structure necessary for the compound's activity [6]. The reaction conditions must be carefully controlled to prevent racemization at the stereocenter, which would compromise the stereochemical purity of the final product [9].

Following the synthesis of the dextromoramide free base, the formation of the tartrate salt represents the second key reaction in the process [3]. This salt formation involves an acid-base reaction between the free base and L-(+)-tartaric acid, typically conducted in a suitable solvent such as ethanol [9]. The reaction can be represented as:

Dextromoramide (free base) + L-(+)-tartaric acid → Dextromoramide tartrate (salt) [3]

The salt formation serves multiple purposes in the overall synthesis:

- It enhances the solubility and stability of the compound [3]

- It improves the crystallinity, facilitating purification and handling [9]

- It contributes to the stereochemical purity through selective crystallization [9]

The tartrate salt formation is typically achieved through crystallization from hot ethanol, which allows for the selective precipitation of the desired salt form [3]. This crystallization process is crucial for obtaining a high-purity final product with the correct stereochemical configuration [9].

Stereochemical Control in Industrial Production

Stereochemical control represents one of the most critical aspects of dextromoramide tartrate production, as the biological activity of the compound is directly linked to its specific three-dimensional structure [9]. The molecule contains a chiral center at the (3S) position, which must be carefully maintained throughout the synthetic process to ensure the efficacy of the final product [6] [11].

In industrial production settings, several methods are employed to ensure proper stereochemical control:

| Method | Description | Industrial Application | Challenges |

|---|---|---|---|

| Chiral Starting Materials | Use of optically pure starting materials with defined stereochemistry | Selection of high-purity chiral precursors | Cost and availability of chiral precursors |

| Stereoselective Synthesis | Reaction conditions that favor specific stereochemical outcomes | Optimized reaction parameters for stereoselectivity | Maintaining stereoselectivity at industrial scale |

| Crystallization Techniques | Selective crystallization to isolate desired stereoisomers | Large-scale crystallization protocols | Scaling up crystallization processes |

| Salt Formation | Formation of tartrate salt to enhance stereochemical purity | Standardized salt formation procedures | Consistency in salt formation |

| Quality Control | Analytical methods to verify stereochemical purity | Routine testing of optical rotation and chiral HPLC | Validation of stereochemical purity methods |

The use of chiral starting materials represents the foundation of stereochemical control in industrial production [9]. By beginning with optically pure precursors, manufacturers can establish the correct stereochemistry early in the synthesis pathway [4]. This approach, while potentially more costly, reduces the need for complex resolution steps later in the process [9].

Stereoselective synthesis techniques are employed throughout the production process to maintain and enhance stereochemical purity [9]. These techniques include the use of specific catalysts, controlled reaction temperatures, and optimized solvent systems that favor the formation of the desired stereoisomer [17]. For example, lower reaction temperatures often improve stereoselectivity, though this must be balanced against reduced reaction rates in industrial settings [17].

Crystallization plays a particularly important role in stereochemical control during the production of dextromoramide tartrate [9]. The formation of the tartrate salt through crystallization from appropriate solvents allows for the selective precipitation of the desired stereoisomer [3]. During this process, the L-(+)-tartaric acid forms a more stable crystalline complex with the (3S) isomer of dextromoramide, facilitating the isolation of the desired stereochemical form [9].

The consistency of stereochemical control is verified through analytical methods such as optical rotation measurements and chiral high-performance liquid chromatography [9]. The specific optical rotation of dextromoramide tartrate is well-established, with values typically in the range of +25.0° to +27.0° (c = 5 in benzene), providing a reliable indicator of stereochemical purity [3].

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions represents a critical aspect of dextromoramide tartrate production, directly influencing both the yield and purity of the final product [17]. Industrial manufacturers must carefully balance multiple parameters to achieve optimal results while maintaining economic viability [17].

Temperature control is one of the most significant parameters affecting both yield and purity in dextromoramide tartrate synthesis [17]. Lower temperatures (20-30°C) generally favor stereochemical control and reduce the formation of impurities, while higher temperatures (40-60°C) increase reaction rates but may compromise stereoselectivity [17]. Industrial processes typically employ temperature profiles that balance these considerations, often using lower temperatures during critical stereochemical steps and higher temperatures during less sensitive reactions [17].

Solvent selection also plays a crucial role in optimization efforts [17]. Different solvents are employed at various stages of the synthesis:

- Dichloromethane or tetrahydrofuran for condensation reactions, providing good solubility for reactants while supporting the desired reaction mechanisms [17]

- Ethanol/water mixtures for salt formation and crystallization, facilitating the selective precipitation of the tartrate salt [3] [9]

The purity of solvents directly impacts the final product quality, with high-purity solvents being essential for pharmaceutical-grade production [17].

| Parameter | Impact on Yield | Impact on Purity | Industrial Considerations |

|---|---|---|---|

| Temperature | Higher temperatures increase reaction rates but can affect stereoselectivity | Lower temperatures often improve stereoselectivity but reduce reaction rates | Heat transfer efficiency in large reactors |

| Solvent Selection | Proper solvent selection enhances solubility and reaction efficiency | Solvent purity affects final product purity | Solvent recovery and environmental impact |

| Reaction Time | Optimized reaction time balances completion vs. side reactions | Extended reaction times may lead to degradation or side products | Production throughput vs. quality balance |

| Reagent Ratios | Stoichiometric ratios affect reaction completion and purity | Excess reagents can lead to impurities | Cost optimization of reagent usage |

| pH Control | Controlled pH maintains stability of intermediates | pH extremes may cause degradation or racemization | Robust pH control systems |

| Catalyst Selection | Appropriate catalysts can enhance reaction rates and selectivity | Catalyst residues may affect final product purity | Catalyst cost, recovery, and disposal |

Reaction time optimization is essential for balancing reaction completion against the formation of side products [17]. For the main condensation reaction in dextromoramide synthesis, reaction times of 4-8 hours are typically employed, while salt formation generally requires 1-2 hours [17]. Insufficient reaction times lead to incomplete conversion and reduced yields, while excessive times can promote degradation and impurity formation [17].

Reagent ratios significantly impact both yield and purity [17]. In industrial settings, a slight excess (1.1-1.2 equivalents) of coupling reagents is often used to ensure complete reaction of the carboxylic acid precursor [17]. For salt formation, stoichiometric amounts of tartaric acid are typically employed to minimize excess reagents that could contaminate the final product [9].

Mixing efficiency is another critical parameter in large-scale production [17]. Moderate to high agitation (200-400 rpm) is typically employed to ensure homogeneity without causing degradation of sensitive intermediates [17]. Insufficient mixing can lead to localized concentration gradients, reducing reaction efficiency and potentially promoting side reactions [17].

Industrial-Scale Manufacturing Protocols and Quality Control

Industrial-scale manufacturing of dextromoramide tartrate requires robust protocols and stringent quality control measures to ensure consistent production of high-quality material [9]. These protocols encompass every stage of the manufacturing process, from raw material qualification to final product testing [9].

Raw material qualification represents the first critical control point in the manufacturing process [9]. Vendors must be qualified through rigorous assessment procedures, and all incoming materials must be tested against established specifications [9]. For dextromoramide tartrate production, particular attention is paid to the stereochemical purity of chiral starting materials and the quality of reagents used in key synthetic steps [9].

The core synthetic reactions are conducted in specialized equipment designed for pharmaceutical manufacturing [17]. Jacketed reactors with precise temperature control systems (±1°C) are typically employed, along with calibrated agitation systems to ensure proper mixing [17]. These reactors are constructed from materials such as glass-lined steel or Hastelloy to prevent contamination and ensure chemical compatibility with the reaction components [17].

| Process Stage | Key Protocols | Quality Control Measures | Scale-Up Considerations |

|---|---|---|---|

| Raw Material Qualification | Vendor qualification, material testing, certificate of analysis verification | Raw material specifications, identity testing | Material handling systems, storage conditions |

| Precursor Synthesis | Controlled reaction conditions, in-process testing | In-process controls, yield calculations | Reaction vessel design, heat transfer efficiency |

| Core Reaction | Scaled-up reaction vessels, temperature and mixing control | Process parameter monitoring, intermediate testing | Mixing efficiency, reaction kinetics at scale |

| Salt Formation | Standardized salt formation procedures, crystallization control | Crystal size distribution, optical rotation | Crystallization kinetics, filtration efficiency |

| Purification | Recrystallization, filtration, drying under controlled conditions | Purity testing, residual solvent analysis | Equipment capacity, process efficiency |

| Final Product Testing | Comprehensive analytical testing per pharmacopoeial standards | Identity, assay, impurity profile, stereochemical purity | Sampling protocols, batch homogeneity |

Crystallization and purification processes are particularly critical in industrial manufacturing [9]. Controlled cooling rates (typically 0.5-1°C/min) are employed during crystallization to ensure optimal crystal size and purity [17]. Filtration is performed using specialized equipment such as filter presses or centrifuges, with careful attention to cake washing procedures to remove impurities [17].

Quality control testing is integrated throughout the manufacturing process, with comprehensive testing of the final product according to established pharmacopoeial standards [9]. Key quality control tests include:

- Identity testing using spectroscopic methods (infrared spectroscopy, nuclear magnetic resonance, mass spectrometry) to confirm the molecular structure [9]

- Assay determination using high-performance liquid chromatography with ultraviolet detection or titration methods to quantify the active ingredient content [9]

- Stereochemical purity assessment through optical rotation measurements and chiral chromatography to verify the correct three-dimensional structure [9]

- Related substances testing using high-performance liquid chromatography with photodiode array detection to identify and quantify impurities [9]

- Residual solvent analysis using gas chromatography with headspace sampling to ensure removal of process solvents to acceptable levels [9]

The manufacturing process must comply with current Good Manufacturing Practice (GMP) regulations, with comprehensive documentation of all procedures and test results [9]. Batch records are maintained for traceability, and any deviations from established protocols are thoroughly investigated [9].